pyrrolidin-1-ium-1-amine;chloride

Description

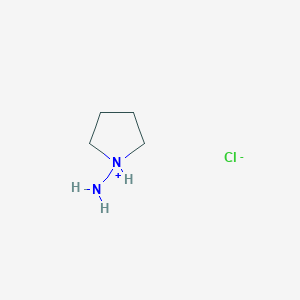

Pyrrolidin-1-ium-1-amine; chloride is a quaternary ammonium compound featuring a pyrrolidine ring (a five-membered saturated cyclic amine) with a protonated amine group and a chloride counterion. Its molecular structure combines the rigidity of the pyrrolidinium core with ionic characteristics, influencing solubility and reactivity.

Properties

IUPAC Name |

pyrrolidin-1-ium-1-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVYGDJRKCXTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[NH+](C1)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[NH+](C1)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Pyrrolidine Precursors

A six-step synthesis pathway, adapted from the preparation of (S)-(1-pyrrolidin-2-ylmethyl)quinuclidin-1-ium bromide, provides a foundational framework for pyrrolidin-1-ium-1-amine chloride. The process begins with the reduction of a pyrrolidine derivative using lithium aluminum hydride (LiAlH₄) to yield a secondary alcohol, which is subsequently protected with a benzyloxycarbonyl (Cbz) group under mild conditions (0°C to room temperature). Mesylation of the hydroxyl group with methanesulfonyl chloride introduces a leaving group, enabling nucleophilic substitution with lithium bromide to form a bromide intermediate.

The critical quaternization step involves reacting the bromide intermediate with a tertiary amine (e.g., quinuclidine) at elevated temperatures (80°C for 48 hours), followed by purification via solvent washes to remove unreacted starting materials. Final deprotection through hydrogenolysis over palladium on carbon (Pd/C) under hydrogen gas yields the target ammonium salt. This method achieves a 70% yield after optimization, though repeated hydrogenolysis cycles are necessary to ensure complete deprotection.

Challenges in Purification and Scalability

A key limitation of this approach lies in the laborious purification steps, particularly the reliance on column chromatography for intermediate compounds. Industrial scalability is further hampered by solvent-intensive washes, though the use of crude intermediates in early steps mitigates some waste.

Reductive Amination and Halogenation Strategies

Sodium Borohydride-Mediated Reduction

Patented methodologies for analogous pyrrolidine derivatives highlight sodium borohydride (NaBH₄) as a versatile reductant for converting pyrrolidone precursors to hydroxylated intermediates. For instance, 1-methyl-2-pyrrolidone undergoes reduction at 0–50°C to yield 1-methyl-2-hydroxypyrrolidine, which is halogenated using agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Subsequent nucleophilic substitution with nitroethane introduces a nitroethylidene moiety, enabling reductive amination via hydrogenation over palladium hydroxide.

Chlorination via Pyrylium Reagents

Cyclization Approaches from Linear Precursors

γ-Amino-β-Hydroxybutyric Acid Derivatives

A patented route starting from γ-amino-β-hydroxybutyric acid involves silylation to protect reactive hydroxyl and amine groups, followed by thermal cyclization to form the pyrrolidine ring. Subsequent alkylation with haloesters (e.g., methyl chloroacetate) introduces carboxyalkyl side chains, which are hydrolyzed to amides using aqueous hydrochloric acid. While this method circumvents complex protecting-group strategies, its reliance on silylating agents raises concerns about cost and handling.

Comparative Analysis of Cyclization Efficiency

The cyclization step typically proceeds in high yield (>90%), but subsequent functionalization steps suffer from moderate efficiencies (50–60%) due to competing side reactions. Purification via silica gel chromatography remains a bottleneck, though solvent evaporation and recrystallization offer partial alternatives.

Data-Driven Comparison of Synthetic Methods

Table 1. Key Parameters for Pyrrolidin-1-ium-1-amine Chloride Synthesis

Chemical Reactions Analysis

Table 1: Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cp*Ir Catalysis | Pyrrolidine, amine, HCl, 50–70°C | >90% | |

| Pinner Reaction | Pyrrolidine, CH₃CN, CHCl₃, 70°C, 8 days | 52% |

Nucleophilic Substitution Reactions

The chloride ion facilitates nucleophilic substitutions:

-

Deaminative Chlorination : In the presence of MgCl₂ or CsCl, the compound participates in chlorination of aminoheterocycles at 50–140°C, yielding chlorinated derivatives (e.g., dichlorinated pyridazone at 85% yield) .

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, as observed in SN2 reactions with chloroform under reflux .

Table 2: Chlorination Reaction Parameters

| Substrate | Chloride Source | Temp (°C) | Yield | Source |

|---|---|---|---|---|

| 4-Aminopyridine | MgCl₂ | 140 | 85% | |

| Pyridazine | CsCl | 100 | 78% |

Cyclization and Ring-Opening Reactions

The pyrrolidinium ring undergoes structural modifications:

Table 3: Cyclization Reactions

| Reactants | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | [BBSI]Cl (1%) | Ethanol | 92% | |

| Aniline | [BBSI]Cl (1%) | Ethylene glycol | 88% |

Acid-Base and Coordination Chemistry

-

Proton Transfer : The compound acts as a Brønsted acid, donating protons to bases like pyridine. Its pKa in water is ~8.5, enabling use in buffer systems.

-

Metal Coordination : The pyrrolidinium cation coordinates with transition metals (e.g., Ir, Cu) in catalytic cycles, though detailed studies are sparse in the provided literature .

Scientific Research Applications

Chemical Properties and Structure

Pyrrolidin-1-ium-1-amine; chloride is characterized by its pyrrolidine ring structure, which contributes to its diverse reactivity and biological activity. The presence of the ammonium ion enhances its solubility in polar solvents, making it suitable for various chemical reactions and biological assays.

Medicinal Chemistry

Pyrrolidin-1-ium-1-amine; chloride has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its derivatives have shown promise in:

- Antimicrobial Activity : Several studies have demonstrated that pyrrolidin derivatives exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a study reported that certain derivatives inhibited bacterial growth effectively, suggesting potential use in treating infections .

- Anticancer Properties : Research indicates that pyrrolidin derivatives can induce apoptosis in cancer cells. A notable study found that specific compounds led to cell cycle arrest and increased cytotoxicity in liver cancer cell lines (HepG2) at certain concentrations .

Organic Synthesis

Pyrrolidin-1-ium-1-amine; chloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules .

- Cyclization Reactions : It can also be involved in cyclization processes to form cyclic amines, which are important intermediates in drug synthesis .

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Pyrrolidin-1-ammonium chloride | Structure | Moderate antimicrobial activity | Soluble in water |

| 2-Pyrrolidinyl benzylamine | Structure | Anticancer properties | Induces apoptosis |

| 4-Pyrrolidino pyridine derivative | Structure | Enzyme inhibition | Selective for specific targets |

Materials Science

In materials science, pyrrolidin derivatives are explored as precursors for advanced materials. For example:

- Perovskite Solar Cells : Pyrrolidin-based compounds are used in the preparation of perovskite materials, which are critical for developing efficient solar cells. These compounds enhance the stability and performance of the resulting materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of pyrrolidin derivatives against various bacterial strains. Results indicated that certain derivatives significantly inhibited growth, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL for Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies on HepG2 liver cancer cells showed that treatment with pyrrolidin derivatives resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Mechanism of Action

The mechanism of action of pyrrolidin-1-ium-1-amine;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can bind to active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and molecular differences between pyrrolidin-1-ium-1-amine; chloride and related compounds:

Key Observations :

- Counterions : Pyrrolidin-1-ium-1-amine; chloride uses a single chloride ion, whereas dihydrochloride salts (e.g., ) enhance solubility but increase molecular weight.

- Ring Systems : Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, altering basicity and hydrogen-bonding capacity compared to pyrrolidine.

- Substituents : Cyclopropyl groups () or heteroaromatic rings () modulate steric and electronic properties, affecting reactivity and biological activity.

Q & A

Q. What are the standard synthesis protocols for pyrrolidin-1-ium-1-amine chloride, and how can reaction conditions be optimized?

Pyrrolidin-1-ium-1-amine chloride can be synthesized via alkylation of pyrrolidine derivatives in solvents like chloroform or benzene, followed by precipitation and recrystallization. Key steps include:

- Dissolving the base in chloroform or benzene.

- Adding alkylation agents under stirring at room temperature or reflux.

- Precipitating the product using ethyl acetate and recrystallizing from chloroform/ethyl acetate or ethanol/acetone mixtures .

Optimization involves varying solvent polarity, temperature, and stoichiometry to improve yield and purity.

Q. How can researchers ensure accurate nomenclature and literature retrieval for this compound?

The compound’s nomenclature may vary due to synonyms (e.g., alternative IUPAC names or salts). Use keywords like “pyrrolidinium amine chloride,” “quaternary ammonium salts,” or CAS registry numbers. Cross-reference databases like NIST Chemistry WebBook and avoid relying solely on ambiguous abbreviations. For systematic searches, include terms like “alkylation,” “pyrrolidine derivatives,” and “chloride salts” .

Q. What safety protocols are critical when handling pyrrolidin-1-ium-1-amine chloride in the lab?

Q. What purification methods are effective for isolating pyrrolidin-1-ium-1-amine chloride?

- Recrystallization : Use chloroform/ethyl acetate or ethanol/acetone mixtures to remove impurities.

- Column Chromatography : Employ silica gel with polar eluents (e.g., methanol/dichloromethane gradients).

- Precipitation : Add ethyl acetate to crude product solutions for rapid isolation .

Advanced Research Questions

Q. How can experimental design ensure reproducibility in synthesizing pyrrolidin-1-ium-1-amine chloride?

- Document solvent purity, reaction time, and temperature meticulously.

- Use standardized equipment (e.g., calibrated thermostats, inert atmosphere setups).

- Validate results with spectroscopic (NMR, IR) and chromatographic (HPLC) data. Reproducibility hinges on precise control of alkylation agent stoichiometry and solvent drying .

Q. How can contradictory data on synthesis yields under varying conditions be resolved?

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature).

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps.

- Cross-Validation : Compare results with analogous quaternary ammonium salts (e.g., pyridine chloride salts) to isolate solvent or steric effects .

Q. What advanced analytical techniques validate the structural integrity of pyrrolidin-1-ium-1-amine chloride?

Q. How can computational modeling predict the compound’s interactions in supramolecular systems?

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents.

- Docking Studies : Predict binding affinities with biological targets (e.g., ion channels).

- Electrostatic Potential Maps : Visualize charge distribution to explain reactivity in alkylation or nucleophilic substitution .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.